L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-
CAS No.: 24365-47-7
Cat. No.: VC3697532
Molecular Formula: C40H82N12O14S
Molecular Weight: 987.2 g/mol
* For research use only. Not for human or veterinary use.
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- - 24365-47-7](/images/structure/VC3697532.png)
Specification
CAS No. | 24365-47-7 |
---|---|
Molecular Formula | C40H82N12O14S |
Molecular Weight | 987.2 g/mol |
IUPAC Name | (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |
Standard InChI | InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |
Standard InChI Key | FWGRMOYQEJXKOZ-XZZFGKIVSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- belongs to a class of complex peptide derivatives that incorporate amino acid components with specialized functional groups. The compound is closely related to the substance identified under CAS number 103476-89-7, which represents its sulfate salt form (2:1) . The molecular formula in its base form is C₂₀H₃₈N₆O₄, indicating a relatively complex structure with multiple functional groups.
The structural composition includes several key components that contribute to its biochemical properties:
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L-leucine-derived amino acid residues providing the backbone structure
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An N-acetyl capping group at one terminus
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A formylbutyl group with terminal guanidino functionality (aminoiminomethyl)
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Multiple amide linkages that create a peptide-like arrangement
The stereochemistry of the compound, particularly the (1S) configuration in the formylbutyl portion, is essential for its biological activity and interactions . This specific spatial arrangement affects how the molecule interacts with biological systems, especially enzymes and receptors that recognize particular three-dimensional configurations.
Comparative Structural Analysis
When comparing this compound to similar substances like leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal), important structural similarities and differences emerge:
Characteristic | L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- | Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) |
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N-terminal group | Acetyl | Acetyl |
Amino acid components | L-leucine residues | L-leucine residues and L-arginine |
C-terminal function | Formylbutyl with guanidino group | Argininal (aldehyde) |
Stereochemistry | (1S) configuration | L-configuration at amino acid centers |
Key functional groups | Amide, formyl, guanidino | Amide, aldehyde, guanidino |
This comparison highlights that while both compounds share certain structural elements, the terminal groups and exact arrangement differ, potentially leading to variations in biochemical activity .
Physical and Chemical Properties
The physical and chemical properties of L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- are largely determined by its complex structure and functional groups. The presence of multiple polar groups, including amide bonds and the guanidino function, contributes to its solubility profile and chemical behavior.
In its sulfate salt form, the compound demonstrates enhanced ionic character, which typically improves its solubility in aqueous environments. This property is particularly important for biological applications and laboratory use . The presence of both hydrophobic (leucine side chains) and hydrophilic (guanidino, amide) regions creates an amphipathic molecule that can interact with various biological molecules and membranes.
The formyl group at the terminal end represents a moderately reactive aldehyde functionality. Research on similar compounds like leupeptin suggests that such terminal aldehyde groups can form hemiacetal bonds with serine residues in enzyme active sites, contributing to their inhibitory properties .
Biological Activity and Mechanisms
As a derivative of L-leucine with complex structural features, L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- likely exhibits biological activities related to protein metabolism and enzyme inhibition. Though direct experimental data on this specific compound is limited in the available literature, valuable insights can be drawn from studies on structurally similar compounds.
Structure-Activity Relationship Insights
Research on leupeptin analogues provides valuable information about how structural modifications affect inhibitory properties. For instance, oxidation or reduction of the terminal aldehyde group in leupeptin significantly impacts its inhibitory efficiency:
Modification | Functional Group | Effect on Inhibitory Activity | Reference Ki Value |
---|---|---|---|
Natural form | Aldehyde (-CHO) | Strongest inhibition | 88 ± 8 nM |
Oxidized form | Carboxylic acid (-COOH) | Moderate inhibition | 2.7 ± 0.1 μM |
Reduced form | Alcohol (-CH₂OH) | Weakest inhibition | 270 ± 100 μM |
This data, derived from studies on leupeptin, suggests that the formyl group in our compound might contribute significantly to any potential inhibitory activity .
Research Applications
L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- and related compounds have several potential research applications in biochemistry and pharmacology.
Biochemical Research Tools
Similar to leupeptin, this compound could potentially serve as a valuable tool in biochemical research, particularly in studies involving proteolytic enzymes. Protease inhibitors are often used during in vitro experiments to prevent unwanted enzymatic degradation of proteins when cells are lysed for analysis . The specific structural features of L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- might provide selective inhibition of certain proteases, making it useful for specific experimental contexts.
Synthetic Approaches and Modifications
The synthesis of complex peptide derivatives like L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- typically involves challenges related to the incorporation of specialized functional groups and maintaining stereochemical integrity.
Functional Modifications
Studies on leupeptin analogues have demonstrated how modifications to different parts of the molecule affect biological activity. For instance, replacing the N-terminal acetyl group with a 6-aminohexanoyl (Ahx) group allows for conjugation to other molecules while largely preserving inhibitory function. Similarly, substituting one leucine residue with phenylalanine has been shown to enhance inhibitory properties in some contexts .
Such modifications might be applicable to L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, potentially yielding derivatives with enhanced properties for specific applications.
Analytical Methods and Characterization
The characterization and analysis of L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]- require advanced analytical techniques due to its complex structure.
Structural Elucidation Methods
Several complementary techniques are typically employed for the comprehensive structural characterization of such compounds:
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Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that help confirm structural components
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Nuclear Magnetic Resonance (NMR): Offers detailed information about the arrangement of atoms and functional groups
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X-ray Crystallography: If crystalline forms can be obtained, provides precise three-dimensional structural information
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Infrared Spectroscopy (IR): Helps identify specific functional groups like amides, aldehydes, and guanidino functions
For the sulfate salt form of the compound, additional techniques might include ion chromatography to analyze the sulfate content and counterion ratio .
Identification Parameters
Key identification parameters for this compound include:
Parameter | Value/Description |
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SMILES Notation | O=CC(NC(=O)C(NC(=O)C(NC(=O)C)CC(C)C)CC(C)C)CCCNC(=N)N |
InChI | InChI=1S/C20H38N6O4.H2O4S/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4)/t15-,16-,17-;/m0./s1 |
InChI Key | IBDASEYBOOUHFZ-FRKSIBALSA-N |
These parameters provide standardized representations of the compound's structure, facilitating database searches and comparisons with related compounds .
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